6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one is a benzoxazine.
Scientific Research Applications
Biological Activity and Cytotoxicity Studies
Research has explored the biological activities of benzoxazine derivatives, including cytotoxicity against cancer cell lines. For instance, some benzoxazine and aminomethyl derivatives of eugenol showed cytotoxic effects on the MCF-7 cancer cell line, demonstrating potential for further study in cancer treatment applications (Rudyanto, Widiandani, & Syahrani, 2015).
Allelochemical Properties and Plant Defense
Compounds with a 1,4-benzoxazin-3-one structure, such as the one , have been noted for their allelochemical properties. They are isolated from Gramineae plants and exhibit various biological properties like antimicrobial, antifeedant, and insecticidal properties, relevant in agricultural contexts (Macias et al., 2006).
Ecotoxicological Impact
Studies on benzoxazinoids, including benzoxazin-3-ones, have assessed their impact on soil organisms, indicating that compounds like DIMBOA and its degradation products generally pose low risks to non-target soil organisms. This information is vital for understanding the environmental safety of these compounds (Idinger, Čoja, & Blümel, 2006).
Synthesis and Chemical Properties
Research into the synthesis of benzoxazine compounds and their derivatives is ongoing, with studies exploring various synthetic pathways and characterizations. This research is foundational to understanding the chemical properties and potential applications of these compounds (Rudyanto et al., 2014).
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenyl)imino-3-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C23H23N3O4S/c1-28-20-7-3-2-6-17(20)25-23-26(12-16-5-4-10-29-16)19(14-31-23)15-8-9-21-18(11-15)24-22(27)13-30-21/h2-3,6-9,11,14,16H,4-5,10,12-13H2,1H3,(H,24,27) |
InChI Key |
XTOAWMVAZOOIGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC4=C(C=C3)OCC(=O)N4)CC5CCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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